![molecular formula C17H12N4O3S B2540663 5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 861212-97-7](/img/structure/B2540663.png)
5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR (DMSO- d6) δ: 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH 2); 13 C-NMR (DMSO- d6) δ: 169.4, 148.2, 141.8, 132.3, 130.6, 128.8, 126.7, 126.5, 112.3, 109.6, 32.6 .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, the resulting intermediate B undergoes intramolecular cyclization to form fused imidazo-triazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, the yield was 80%; mp: 236–238 °C .Scientific Research Applications
- Researchers have investigated the compound’s antibacterial properties. It exhibits inhibitory effects against certain bacterial strains, making it a potential candidate for novel antibiotics .
- Specifically, derivatives of this compound have demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .
- Imidazole-containing compounds often possess anti-inflammatory properties. This compound may contribute to modulating inflammatory responses, which could be relevant in treating inflammatory diseases .
- Preliminary studies suggest that this compound or its derivatives exhibit antitumor activity. Further research is needed to explore its potential as a cancer therapeutic .
- Some imidazole derivatives have shown promise in managing diabetes. Investigating this compound’s effects on glucose metabolism and insulin sensitivity could be valuable .
- Imidazole-based molecules often possess antioxidant properties. This compound may contribute to cellular protection against oxidative stress .
- While specific data on this compound’s antiviral activity are limited, its structural features warrant investigation. Imidazole derivatives have been explored as antiviral agents in other contexts .
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory Potential
Antitumor and Anticancer Effects
Antidiabetic Properties
Antioxidant Activity
Antiviral Potential
Future Directions
The future directions for this compound could involve further exploration of its diverse pharmacological properties. There is a great importance of heterocyclic ring-containing drugs, and imidazole-containing moiety occupies a unique position in heterocyclic chemistry . Therefore, this compound and its derivatives could be potential candidates for the development of new drugs.
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells play a crucial role in the development and progression of their respective cancers.
Mode of Action
The compound interacts with its targets by inducing cytotoxicity . It has been observed that the compound causes mitochondrial membrane depolarization and multicaspase activation in MCF-7 cells, leading to apoptosis . This means that the compound triggers programmed cell death, effectively killing the cancer cells.
Biochemical Pathways
The compound affects the apoptosis pathway in cancer cells . Apoptosis is a form of programmed cell death that is often dysregulated in cancer. By inducing apoptosis, the compound can effectively halt the proliferation of cancer cells and potentially shrink tumors.
Pharmacokinetics
The compound’s cytotoxic effects on cancer cells suggest that it is able to reach its target sites effectively .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . This can potentially halt the progression of the cancer and shrink tumors.
properties
IUPAC Name |
5-[[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c1-9-2-4-10(5-3-9)13-12(21-6-7-25-17(21)18-13)8-11-14(22)19-16(24)20-15(11)23/h2-8H,1H3,(H2,19,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPVOIJXIQVLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C4C(=O)NC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

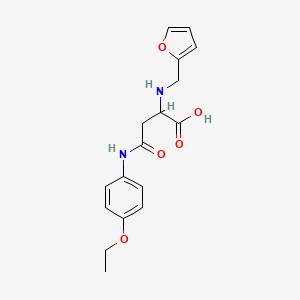
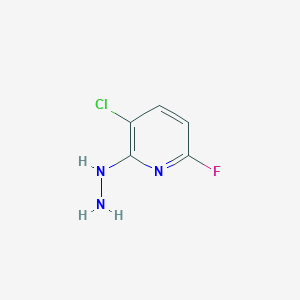
![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)
![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2540585.png)
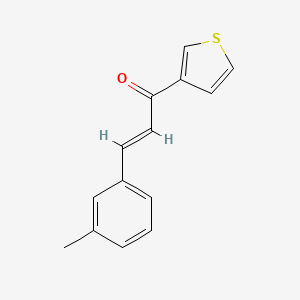
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2540588.png)
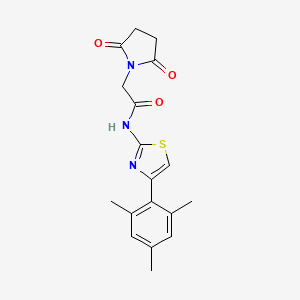


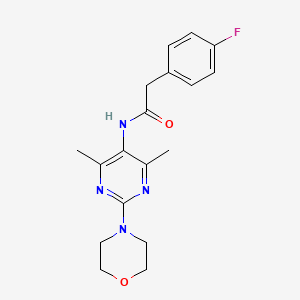
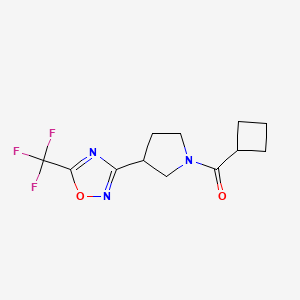
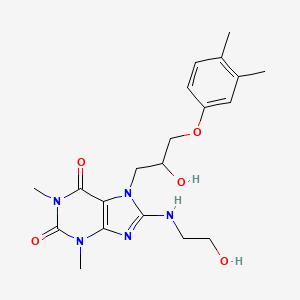

![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2540603.png)